Welcome to the BenchChem Online Store!
molecular formula C10H10INO3 B8501488 1h-Isoindol-1-one,2,3-dihydro-7-iodo-4,5-dimethoxy-

1h-Isoindol-1-one,2,3-dihydro-7-iodo-4,5-dimethoxy-

Cat. No. B8501488
M. Wt: 319.10 g/mol
InChI Key: SNZXTNIVBFCNRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07745641B2

Procedure details

4-Hydroxy-5-methoxy-7-iodoisoindolinone (30.0 mg, 0.0983 mmol) was dissolved in DMF (2 mL), and the solution was treated with potassium carbonate (26.0 mg, 0.188 mmol) and methyl iodide (0.020 mL, 0.32 mmol), followed by stirring at room temperature for 1.5 hours. The reaction mixture was added with water and the precipitated solid was collected by filtration and washed with water, followed by drying under reduced pressure to obtain 4,5-dimethoxy-7-iodoisoindolinone (22.0 mg, yield 70%).
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step Two
Quantity
0.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:8]([I:13])=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:14].[C:15](=O)([O-])[O-].[K+].[K+].CI.O>CN(C=O)C>[CH3:15][O:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:8]([I:13])=[C:7]2[C:3]=1[CH2:4][NH:5][C:6]2=[O:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
OC1=C2CNC(C2=C(C=C1OC)I)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
26 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.02 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
by drying under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=C2CNC(C2=C(C=C1OC)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.